3-(Methoxymethyl)-2,2-dimethyloxirane

Description

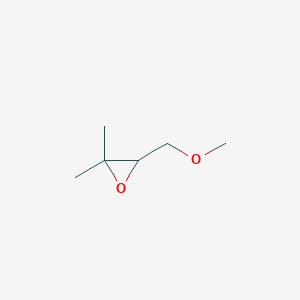

3-(Methoxymethyl)-2,2-dimethyloxirane (IUPAC name: 3-Methoxy-2,2-dimethyloxirane) is an epoxide derivative with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol . Its structure features a three-membered oxirane ring substituted with two methyl groups at the 2-position and a methoxymethyl group (-CH₂-O-CH₃) at the 3-position (Fig. 1). The compound is identified by CAS Registry Number 26196-04-3 and is characterized by its stereoelectronic properties, which influence its reactivity in ring-opening reactions and synthetic applications .

Properties

IUPAC Name |

3-(methoxymethyl)-2,2-dimethyloxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2)5(8-6)4-7-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEIFONQKLVETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)-2,2-dimethyloxirane typically involves the reaction of methoxymethyl chloride with 2,2-dimethyl-1,3-propanediol in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired oxirane compound. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. Industrial methods also focus on minimizing by-products and ensuring the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)-2,2-dimethyloxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the oxirane ring to diols using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMSO for nucleophilic substitution.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Diols.

Substitution: Various substituted oxiranes.

Scientific Research Applications

3-(Methoxymethyl)-2,2-dimethyloxirane has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules through various chemical transformations.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving epoxide intermediates.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: It is utilized in the production of specialty chemicals, polymers, and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-2,2-dimethyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can target various molecular sites, depending on the nature of the nucleophile and the reaction conditions. The compound’s reactivity is exploited in synthetic chemistry to introduce functional groups and modify molecular structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxiranes

Molecular Structure and Substituent Effects

2,2-Dimethyloxirane

- Structure : Simplest analog, lacking the methoxymethyl group. Formula: C₄H₈O (MW: 88.11 g/mol).

- Key Differences : The absence of the polar methoxymethyl group reduces steric bulk and polarity. This impacts solubility and electronic effects during reactions .

- Reactivity : Undergoes regioselective ring-opening under acidic or basic conditions. For example, hydroxide (OH⁻) attacks the less hindered β-position, while protonated epoxides favor nucleophilic attack at the α-position .

2,2,3-Trimethyloxirane (Trimethyloxirane)

- Structure : Substituted with three methyl groups (2,2,3-trimethyl). Formula: C₅H₁₀O (MW: 98.14 g/mol) .

- Key Differences : Increased steric hindrance from methyl groups reduces accessibility for nucleophilic attack compared to 3-(methoxymethyl)-2,2-dimethyloxirane. The methoxymethyl group in the latter introduces hydrogen-bonding capability, altering solubility and interaction with catalysts .

3-Ethyl-2,2-dimethyloxirane

- Structure : Ethyl group replaces the methoxymethyl substituent. Formula: C₆H₁₂O (MW: 116.16 g/mol) .

- Key Differences : The ethyl group is less polar than methoxymethyl, leading to lower solubility in polar solvents. Reactivity differences arise due to the weaker electron-donating effect of ethyl compared to the methoxy group .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (Estimated) | Polarity |

|---|---|---|---|---|

| This compound | 102.13 | Methoxymethyl, two methyl | Moderate (polarity increases solubility in organic solvents) | High (due to ether oxygen) |

| 2,2-Dimethyloxirane | 88.11 | Two methyl | Low (volatile) | Low |

| 2,2,3-Trimethyloxirane | 98.14 | Three methyl | Moderate | Low |

| 3-Ethyl-2,2-dimethyloxirane | 116.16 | Ethyl, two methyl | High (less volatile) | Moderate |

Notes:

- The methoxymethyl group in this compound enhances polarity, making it more soluble in polar aprotic solvents (e.g., DMSO, acetone) compared to alkyl-substituted analogs .

- Steric effects from the 2,2-dimethyl groups hinder nucleophilic attack at the α-position, while the methoxymethyl group electronically activates the β-position .

Reactivity in Ring-Opening Reactions

Comparison with 2,2-Dimethyloxirane

- Basic Conditions: 2,2-Dimethyloxirane undergoes β-attack by hydroxide due to reduced steric hindrance.

- Acidic Conditions : Protonation of 2,2-dimethyloxirane directs nucleophiles to the more substituted α-carbon. The electron-donating methoxy group in this compound could delay protonation, modifying reaction pathways .

Biological Activity

Overview

3-(Methoxymethyl)-2,2-dimethyloxirane is an organic compound classified as an epoxide, featuring a methoxymethyl group and two methyl groups at the 2-position of the oxirane ring. This unique structure imparts significant chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

- Molecular Formula : CHO

- Molecular Weight : 116.16 g/mol

- Structure :

The compound's three-membered cyclic ether structure contributes to its reactivity, particularly in nucleophilic substitution and ring-opening reactions.

The biological activity of this compound primarily arises from its epoxide functionality. The strained oxirane ring is susceptible to nucleophilic attack, leading to various biochemical interactions. This characteristic is exploited in synthetic pathways to introduce functional groups into larger molecular frameworks.

Enzyme Interactions

Research indicates that this compound can serve as a substrate or inhibitor in enzyme-catalyzed reactions. Its ability to form reactive intermediates allows it to participate in biological pathways involving epoxide hydrolases and other enzymes that interact with epoxide compounds.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. Its derivatives may exhibit pharmacological properties due to their ability to interact with biological targets such as receptors or enzymes. Further studies are required to assess its efficacy and safety profiles.

Case Studies and Research Findings

- Enzyme-Catalyzed Reactions : A study explored the use of this compound in enzyme-catalyzed transformations, highlighting its role as an epoxide precursor in synthesizing biologically active molecules.

- Toxicological Assessment : Toxicity studies indicate that while the compound exhibits low acute toxicity, prolonged exposure may lead to skin irritation and other adverse effects due to its reactive nature .

- Pharmacological Potential : Preliminary investigations into its derivatives have shown promise in modulating biological pathways, particularly those related to inflammation and metabolic processes .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,2-Dimethyloxirane | Structure | Limited due to lack of functional groups |

| 3-(Hydroxymethyl)-2,2-dimethyloxirane | Structure | Exhibits different reactivity patterns |

Q & A

Basic: What are the standard synthetic routes for preparing 3-(Methoxymethyl)-2,2-dimethyloxirane, and how is its purity validated?

The synthesis typically involves epoxidation of a precursor alkene using peracids (e.g., mCPBA) or catalytic oxidation. For asymmetric variants, chiral catalysts may be employed. Purity is validated via 1H/13C NMR to confirm stereochemistry and substituent integration, GC-MS for volatility assessment, and HPLC with chiral columns to determine enantiomeric excess (EE). For example, NMR spectra (e.g., δ 1.28 ppm for methyl groups, δ 3.38 ppm for methoxymethyl protons) align with structural expectations .

Basic: How do acidic versus basic conditions influence the regioselectivity of this compound ring-opening reactions?

Under basic conditions (e.g., NaCN/THF), nucleophiles attack the less hindered β-carbon due to SN2 mechanisms. In acidic conditions , protonation of the epoxide oxygen generates an oxonium ion, favoring carbocation formation at the more substituted α-carbon, followed by nucleophilic attack (e.g., water or alcohols). Experimental validation involves monitoring product ratios via NMR or LC-MS .

Advanced: How can computational methods like the Activation Strain Model (ASM) explain regioselectivity in epoxide ring-opening reactions?

The ASM decomposes reaction energy into strain (distortion of reactants) and interaction (electronic coupling) terms. For 2,2-dimethyloxirane, ASM reveals that acidic conditions stabilize the transition state at the α-position due to lower strain energy, while basic conditions favor β-attack due to stronger nucleophile-electrophile interactions. Calculations at the DFT/B3LYP/6-311++G(d,p) level are recommended .

Advanced: Which computational methods (e.g., ADC(2), CCSD) best reproduce experimental Electronic Circular Dichroism (ECD) spectra for chiral epoxides?

ADC(2) and CCSD methods with the d-aug-cc-pVDZ basis set show strong agreement with experimental ECD spectra. For example, ADC(2) predicts rotatory strengths within 0.5–1.0 × 10 esucm, closely matching gas-phase data. Discrepancies arise in higher-order excitations, necessitating hybrid approaches (e.g., ADC(3) for blue-shifted features). Simulated spectra should be broadened with a 0.3 eV Gaussian kernel .

Advanced: How is enantiomeric excess (EE) determined for this compound derivatives using ECD spectroscopy?

EE is quantified by comparing experimental ECD spectra to TD-DFT-simulated spectra of enantiopure standards. Key steps:

Optimize geometry at the CAM-B3LYP/def2-TZVP level.

Calculate excited states using CAM-B3LYP with implicit solvation.

Scale rotatory strengths by 0.5 to match experimental intensity.

The ratio of positive/negative Cotton effects at critical wavelengths (e.g., 220–250 nm) correlates with EE .

Advanced: What mechanisms govern the anionic versus cationic polymerization of this compound?

- Anionic polymerization : Initiated by strong bases (e.g., KOH), propagating via nucleophilic attack on the less hindered β-carbon. The steric bulk of the 2,2-dimethyl group limits chain branching.

- Cationic polymerization : Requires Lewis acids (e.g., BF·OEt), forming oxocarbenium ions that propagate at the α-carbon. Monitor kinetics via DSC or GPC to assess molecular weight distribution .

Basic: How do solvent polarity and proticity affect the reactivity of this compound in nucleophilic additions?

- Polar aprotic solvents (e.g., THF): Stabilize transition states in SN2 mechanisms, favoring β-attack.

- Protic solvents (e.g., HO): Promote carbocation formation via oxonium ion stabilization, directing nucleophiles to the α-position. Solvent effects are quantified via kinetic isotopic experiments or Eyring analysis .

Advanced: What NMR strategies resolve signal overlap in this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.